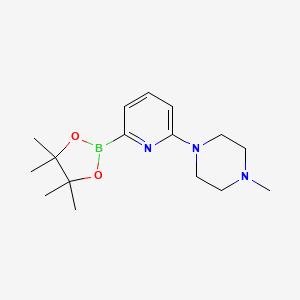
1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C16H26BN3O2 and its molecular weight is 303.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Mode of Action
It’s known that the compound contains a boronic acid pinacol ester group, which is often used in suzuki-miyaura cross-coupling reactions
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Boronic acid derivatives like this compound have been used in the preparation of various bioactive molecules, suggesting that they might have wide-ranging effects on multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain unknown. Given its molecular weight of 20807 , it falls within the range that is generally considered favorable for oral bioavailability.
Actividad Biológica
1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is C15H20BN3O2, with a molecular weight of approximately 259.11 g/mol. It features a piperazine ring substituted with a pyridine and a boron-containing group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀BN₃O₂ |
| Molecular Weight | 259.11 g/mol |
| Melting Point | 60.0 - 64.0 °C |
| Purity | >98% |
Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, related compounds demonstrated potent inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and ovarian cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through caspase activation.
In a study involving structural analogs of piperazine derivatives, it was found that these compounds exhibited IC50 values in the nanomolar range against tumor cell lines while showing significantly lower toxicity in non-cancerous cells. For example:
- IC50 against MDA-MB-231 : 0.126 μM
- IC50 against MCF10A (non-cancer) : 2.5 μM
This selectivity suggests a promising therapeutic window for these compounds in clinical applications.
The biological activity of this compound may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Matrix Metalloproteinase Inhibition : Some derivatives displayed inhibitory activity against MMP-2 and MMP-9, enzymes involved in cancer metastasis.
Case Studies
- In Vivo Efficacy : A study evaluated the compound's efficacy in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls. The treatment also resulted in improved survival rates.
- Toxicology Studies : Safety profiles were assessed through acute toxicity tests in Kunming mice at doses up to 2000 mg/kg. No significant adverse effects were observed, indicating a favorable safety profile for further development.
Propiedades
IUPAC Name |
1-methyl-4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-7-6-8-14(18-13)20-11-9-19(5)10-12-20/h6-8H,9-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTSSYBAAQRNMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671312 |
Source


|
| Record name | 1-Methyl-4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-04-0 |
Source


|
| Record name | 1-Methyl-4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













